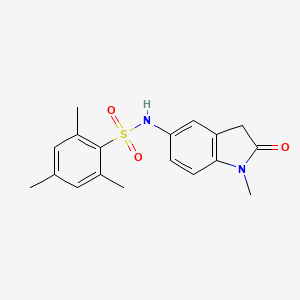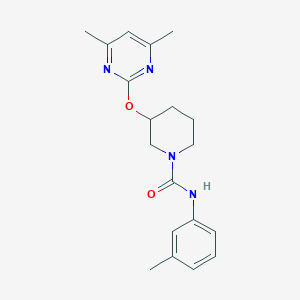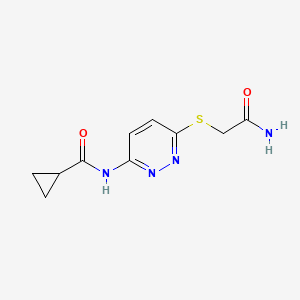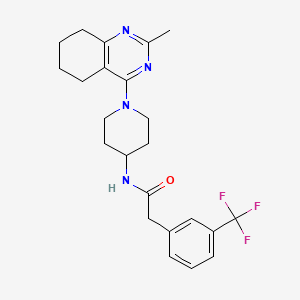![molecular formula C26H27FN4O5 B2388735 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-31-0](/img/structure/B2388735.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Aplicaciones Científicas De Investigación
Catalytic Activity in Chemical Synthesis
N,N'-Bisoxalamides, such as BFMO, have been shown to enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Sigma-1 Receptor Ligands
N-benzyl alkyl ether piperazine derivatives have been synthesized and evaluated for their binding profiles at sigma1 and sigma2 receptors, revealing highly potent and selective ligands. Such compounds, including N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, show promise in the development of sigma1 receptor positron emission tomography radiotracers, indicating potential applications in neurodegenerative disease research (Moussa et al., 2010).
Antidepressant and Anxiolytic Activities
Compounds structurally related to the query molecule have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential at specific dosages. This suggests their applicability in the development of new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).
Antimicrobial Activity
Derivatives of piperazine, including those with benzoxazine and benzothiophene structures, have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Mishra & Chundawat, 2019).
Fluorescent Logic Gates
Compounds incorporating a piperazine receptor and naphthalimide fluorophore have been designed as fluorescent logic gates, demonstrating the ability to reconfigure between TRANSFER and AND logic based on solvent polarity. Such molecules may serve as tools for probing cellular microenvironments, suggesting applications in biological imaging and diagnostics (Gauci & Magri, 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Direcciones Futuras
This involves speculating on potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a less-known compound, much of this information may not be available. In such cases, experimental studies would be needed to gather this information.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5/c27-19-4-6-20(7-5-19)30-9-11-31(12-10-30)21(22-2-1-13-34-22)16-29-26(33)25(32)28-15-18-3-8-23-24(14-18)36-17-35-23/h1-8,13-14,21H,9-12,15-17H2,(H,28,32)(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHJJZSRAMLTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

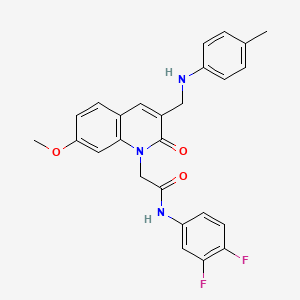
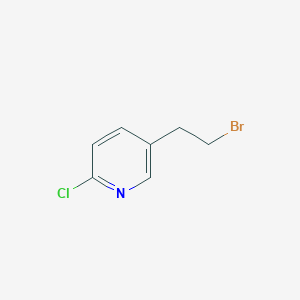
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
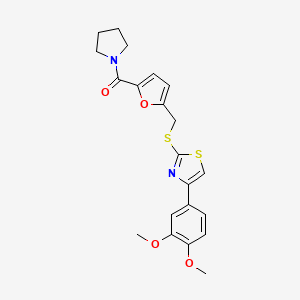
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
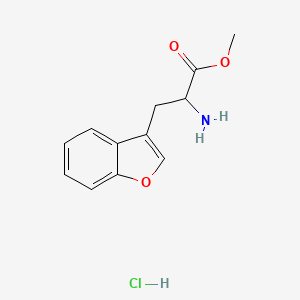
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
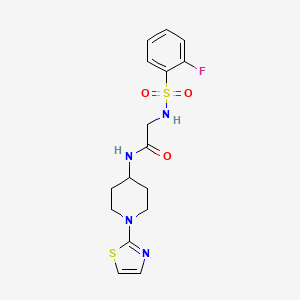
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)
